Glucose pentaacetate
CAS No.: 3891-59-6
Cat. No.: VC21245641
Molecular Formula: C16H22O11
Molecular Weight: 390.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3891-59-6 |
|---|---|
| Molecular Formula | C16H22O11 |
| Molecular Weight | 390.34 g/mol |
| IUPAC Name | (2,3,4,5-tetraacetyloxy-6-oxohexyl) acetate |
| Standard InChI | InChI=1S/C16H22O11/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h6,13-16H,7H2,1-5H3 |
| Standard InChI Key | UAOKXEHOENRFMP-UHFFFAOYSA-N |
| Isomeric SMILES | CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
Glucose pentaacetate exists in multiple isomeric forms, with the most significant being:
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Alpha-D-glucose pentaacetate: Features an axial acetoxy group at C-1
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Beta-D-glucose pentaacetate: Features an equatorial acetoxy group at C-1
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Beta-L-glucose pentaacetate: The mirror image of beta-D-glucose pentaacetate
The alpha and beta anomers differ in the orientation of the acetyl group at the C-1 position of the glucose ring, which significantly influences their biological activities and physical properties .
Physical Properties
Alpha-D-glucose pentaacetate appears as a crystalline solid with a melting point of 112-114°C, as determined by production methods outlined in patent literature . The compound is soluble in organic solvents such as aceticanhydride, glacial acetic acid, ethyl acetate, and butanone, but exhibits limited solubility in water . This solubility profile enhances its ability to penetrate cell membranes more effectively than unesterified glucose.
Production Methods
Synthesis from Mixed Glucose Pentaacetate
A patented method for producing alpha-glucose pentaacetate involves using mixed glucose pentaacetate as the starting material. The process includes the following steps:
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Dissolution of mixed glucose pentaacetate in a reaction solvent under stirring
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Addition of a catalyst at a temperature between 10°C and 120°C
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Reaction under thermal insulation for 1-8 hours
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Neutralization of the catalyst with an alkaline agent
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Solvent recovery by distillation
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Dissolution of the viscous material in a refining solvent
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Water washing and layer separation
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Distillation to recover the refining solvent
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Recrystallization with an appropriate solvent
Catalysts and Solvents
The patent literature identifies several effective catalysts for the production of alpha-glucose pentaacetate:
Recommended reaction solvents include:
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Aceticanhydride (preferred)
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Acetum with greater than 50% aceticanhydride concentration (preferred)
Production Examples and Yields
| Example | Raw Material | Catalyst | Reaction Conditions | Yield | Purity | Melting Point |
|---|---|---|---|---|---|---|
| 1 | Mixed glucose pentaacetate (51.6% α) | Tosic acid | 40°C, 5 hours | 68.8% | 99.2% | 112-114°C |
| 2 | Mixed glucose pentaacetate (47.8% α) | Perchloric acid | 55°C, 4 hours | 79.2% | 99.8% | 113-114°C |
The production method achieves high purity (>99%) with good yields (68-79%) under mild reaction conditions .
Metabolic Effects
Cellular Uptake and Hydrolysis
Studies on isolated rat pancreatic islets have demonstrated that alpha-D-glucose pentaacetate is efficiently taken up by cells and subsequently hydrolyzed, resulting in intracellular accumulation of D-glucose. This uptake and hydrolysis mechanism differs significantly from that of unesterified glucose and contributes to its unique metabolic effects .
Metabolic Conversion
Research has shown that the metabolic conversion of alpha-D-glucose pentaacetate exceeds that of equimolar concentrations of unesterified D-glucose:
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Conversion of alpha-D-[5-3H]glucose pentaacetate to 3HOH was greater than that observed with 1.7 mM D-glucose
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Conversion of alpha-D-[U-14C]glucose pentaacetate to 14CO2 exceeded the conversion rate of equimolar D-glucose
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Both conversion processes were inhibited by 2-deoxy-D-glucose (16.7 mM)
Impact on Other Metabolic Pathways
Several distinct metabolic differences between alpha-D-glucose pentaacetate and unesterified D-glucose have been documented:
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Higher intracellular D-glucose content in islets exposed to the ester
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Insensitivity to the inhibitory action of D-mannoheptulose
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Lower ratio of hexose oxidation to utilization in islets simultaneously exposed to both compounds
Physiological Actions on Hormonal Secretion
Effects on Insulin Secretion
Both alpha-D-glucose pentaacetate and beta-L-glucose pentaacetate stimulate insulin release from pancreatic islets, with alpha-D-glucose pentaacetate showing greater potency. This stimulatory effect occurs even at low concentrations (1.7 mM) where unesterified D-glucose shows minimal activity .
The insulin secretory response to the two esters differs in several aspects:
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Magnitude of response (alpha-D-glucose pentaacetate > beta-L-glucose pentaacetate)
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Time course of secretion
Effects on Somatostatin Secretion
Both glucose pentaacetate esters stimulate somatostatin release from pancreatic islet cells. The key differences observed in somatostatin secretion compared to insulin release include:
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Absence of an early secretory peak in response to alpha-D-glucose pentaacetate
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Higher paired ratio between secretory responses evoked by glucose esters versus unesterified D-glucose (5.5 mM)
Dual Mode of Action
Proposed Mechanisms
Research findings indicate that glucose pentaacetate esters exert their effects through two distinct mechanisms:
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Metabolism-Dependent Pathway: Intracellular hydrolysis of alpha-D-glucose pentaacetate followed by catabolism of the released glucose contributes to:
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Direct Effect Pathway: A direct effect of the esters themselves through an unidentified coupling process appears responsible for:
Evidence for Metabolic Coupling
Several findings support the role of metabolic coupling in the actions of alpha-D-glucose pentaacetate:
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Efficient cellular uptake and hydrolysis
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Enhanced conversion to metabolic products compared to unesterified glucose
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Inhibition of this conversion by 2-deoxy-D-glucose
Evidence for Direct Effects
Evidence suggesting direct effects independent of metabolism includes:
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Stimulation of hormone release by beta-L-glucose pentaacetate, which is less readily metabolized
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Dissociation between metabolic and secretory responses (failure to increase O2 uptake)
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Different patterns of response compared to unesterified glucose
Other Physiological Effects
Effects on Hepatic Metabolism
Beyond its pancreatic effects, alpha-D-glucose pentaacetate (1.7 mM) has been shown to influence hepatic metabolism:
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Enhancement of glycogen synthase a activity in rat hepatocytes at various glucose concentrations
These findings suggest that glucose pentaacetate's metabolic influence extends beyond pancreatic islet cells to include hepatic glucose metabolism and potentially other metabolic pathways.
Research Applications and Significance
Tool for Investigating Insulin Secretion Mechanisms
Glucose pentaacetate esters serve as valuable research tools for investigating the mechanisms of glucose-stimulated insulin secretion. The distinct properties of these compounds allow researchers to:
- mass of a compound required to prepare a solution of known volume and concentration
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